2-Cyano-4-(3-methylphenyl)phenol
Description
2-Cyano-4-(3-methylphenyl)phenol is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a cyano group (-CN) and a hydroxyl group (-OH) attached to a benzene ring, which is further substituted with a methyl group (-CH₃)
Properties
IUPAC Name |
2-hydroxy-5-(3-methylphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-3-2-4-11(7-10)12-5-6-14(16)13(8-12)9-15/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUVZKDOTMLZOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684611 | |
| Record name | 4-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261891-10-4 | |
| Record name | 4-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of 4-Hydroxybenzonitrile
The introduction of bromine at position 4 of 4-hydroxybenzonitrile serves as a pivotal step for subsequent Suzuki coupling. As demonstrated in patent WO2011141933A2, bromination of electron-deficient phenols can be achieved using N-bromosuccinimide (NBS) in the presence of trifluoromethanesulfonic acid (TFMSA) as a catalyst. In acetonitrile at 0–5°C, 4-hydroxybenzonitrile undergoes regioselective bromination to yield 3-bromo-4-hydroxybenzonitrile with >85% efficiency. This method avoids polybromination byproducts due to the electron-withdrawing cyano group directing electrophilic substitution to the meta position relative to the hydroxyl.
Suzuki-Miyaura Coupling with 3-Methylphenylboronic Acid
The brominated intermediate is coupled with 3-methylphenylboronic acid using a palladium-based catalytic system. Patent WO2011141933A2 outlines optimal conditions:
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Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
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Ligand : Xantphos (10 mol%)
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Base : Potassium carbonate
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Solvent : Dimethylformamide (DMF)/water (4:1)
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Temperature : 80°C for 12 hours
Under these conditions, the coupling proceeds with >90% conversion, affording 2-cyano-4-(3-methylphenyl)phenol after acidic workup. The use of xantphos ligands enhances catalytic activity by stabilizing the palladium center during oxidative addition.
Directed Ortho-Metalation-Cyanation Strategy
Lithiation and Cyanation
As reported in analogous syntheses, treatment of the protected intermediate with lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF) generates a stabilized aryl lithium species. Quenching with N-cyano-N-phenyl-p-toluenesulfonamide (CTS) introduces the cyano group regioselectively. Deprotection using tetrabutylammonium fluoride (TBAF) yields the target compound with 70–75% overall efficiency.
Nitration-Reduction-Cyanation Sequence
Nitration of 4-(3-Methylphenyl)phenol
Nitration of 4-(3-methylphenyl)phenol with fuming nitric acid in acetic anhydride at 0°C preferentially installs a nitro group at position 2, guided by the electron-donating 3-methylphenyl substituent. The nitro intermediate is isolated in 80% yield.
Reduction and Sandmeyer Cyanation
Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine, which is subsequently diazotized with sodium nitrite in HCl at 0°C. Treatment with copper(I) cyanide in aqueous acetonitrile replaces the diazonium group with a cyano moiety, completing the synthesis.
Ullmann-Type Coupling for Direct Diarylation
Synthesis of 2-Iodo-4-hydroxybenzonitrile
Iodination of 4-hydroxybenzonitrile using iodine monochloride (ICl) in glacial acetic acid provides 2-iodo-4-hydroxybenzonitrile. The electron-withdrawing cyano group directs iodination to the ortho position, achieving 65% yield.
Copper-Catalyzed Coupling with 3-Methylphenol
Employing conditions from WO2003042166A2, the iodo derivative reacts with 3-methylphenol in the presence of copper(I) iodide and 1,10-phenanthroline as a ligand. Heating in dimethyl sulfoxide (DMSO) at 120°C for 24 hours facilitates the Ullmann coupling, yielding the target compound with 60% efficiency.
Comparative Analysis of Synthetic Routes
Critical Challenges and Optimization Opportunities
Solvent Effects on Cyanation Efficiency
Polar aprotic solvents like DMF enhance the solubility of palladium complexes in Suzuki reactions, while ethereal solvents (THF) improve lithiation kinetics in metalation routes.
Purification of Amine Salts
Patent WO2011141933A2 highlights the utility of amine salts (e.g., methylamine or tert-butylamine) for crystallizing intermediates. For instance, the tertiary butylamine salt of 2-[3-((hydroxyimino)methyl)-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid exhibits distinct PXRD patterns (peaks at 5.86, 8.03, and 11.54° 2θ) , a strategy adaptable to this compound purification.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-(3-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The cyano group can be reduced to an amine group (-NH₂) under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst can be used.
Substitution: Electrophilic substitution reactions often require reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Aminophenols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-Cyano-4-(3-methylphenyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Cyano-4-(3-methylphenyl)phenol involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the aromatic ring. This can affect the compound’s ability to interact with enzymes, receptors, or other biological molecules. The hydroxyl group can form hydrogen bonds, further influencing the compound’s interactions and stability .
Comparison with Similar Compounds
Similar Compounds
2-Cyanophenol: Lacks the methyl group, making it less hydrophobic.
4-Methylphenol:
3-Methylphenylboronic acid: Used as a precursor in the synthesis of 2-Cyano-4-(3-methylphenyl)phenol.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical and physical properties. The presence of both the cyano and hydroxyl groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.
Q & A
What are the standard synthetic routes for 2-Cyano-4-(3-methylphenyl)phenol, and how can reaction conditions be optimized for higher yields?
Basic Methodology :
A common approach involves nucleophilic substitution or coupling reactions. For example, reacting 3-methylphenol derivatives with cyanating agents (e.g., CuCN/KCN) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at reflux temperatures (~120–150°C) . Characterization via H/C NMR and FT-IR confirms functional groups, while HPLC ensures purity.
Advanced Optimization :
Design of Experiments (DoE) can systematically vary parameters (temperature, stoichiometry, catalyst loading). Computational tools like density-functional theory (DFT) predict intermediates and transition states to guide solvent/catalyst selection . Kinetic studies (e.g., monitoring via in situ IR) identify rate-limiting steps for optimization .
How can crystallographic data contradictions (e.g., disorder in the cyano group) be resolved during structural refinement?
Basic Approach :
Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement, applying restraints to disordered regions. Initial models benefit from direct methods in SHELXS .
Advanced Resolution :
For severe disorder, employ twin refinement in SHELXL or leverage high-resolution synchrotron data. Validate with ORTEP-3 for visualization, ensuring thermal ellipsoids align with electron density maps . Cross-check with DFT-optimized geometries to resolve ambiguities .
Which computational methods are most reliable for modeling the electronic properties of this compound?
Basic Framework :
Hybrid DFT functionals (e.g., B3LYP) with a 6-31G(d,p) basis set predict molecular orbitals and electrostatic potentials. Gaussian or ORCA software are standard .
Advanced Analysis :
Incorporate exact-exchange terms (e.g., CAM-B3LYP) for charge-transfer transitions. Compare with post-Hartree-Fock methods (e.g., MP2) to validate electron correlation effects. Solvent interactions are modeled via COSMO-RS .
How should researchers address discrepancies between experimental and computational vibrational spectra?
Basic Protocol :
Assign FT-IR/Raman peaks using normal mode analysis (e.g., in GaussView). Scale DFT frequencies (0.96–0.98 factor) to match experimental data .
Advanced Reconciliation :
Conformational analysis via molecular dynamics (MD) simulations identifies dominant conformers. Anharmonic corrections (e.g., VPT2) improve agreement for high-frequency modes like O-H or C≡N stretches .
What strategies are effective in resolving conflicting reactivity data (e.g., unexpected byproducts in cyano-group reactions)?
Basic Troubleshooting :
Monitor reactions via LC-MS or GC-MS to detect intermediates. Vary protecting groups (e.g., silyl ethers for phenol) to suppress side reactions .
Advanced Mechanistic Insight :
Use stopped-flow NMR or time-resolved spectroscopy to capture transient species. DFT-based transition-state modeling identifies competing pathways (e.g., nitrile hydrolysis vs. ring substitution) .
How can the thermodynamic stability of this compound be experimentally determined?
Basic Measurement :
Differential scanning calorimetry (DSC) quantifies melting points and decomposition temperatures. Thermogravimetric analysis (TGA) assesses thermal stability under inert atmospheres .
Advanced Profiling :
Compute Gibbs free energy via isothermal titration calorimetry (ITC) for solvation effects. Pair with DFT-derived enthalpy/entropy values for solid-state stability predictions .
What crystallographic software suites are recommended for handling twinned or low-quality crystals?
Basic Tools :
WinGX integrates SHELXL, PLATON, and ORTEP for data processing, twin law identification, and visualization .
Advanced Refinement :
For challenging cases, use JANA2006 for modulated structures or CRYSTALS for Bayesian probability-based refinement. High-pressure data (e.g., diamond anvil cell) may resolve ambiguities .
How can researchers validate the biological activity of derivatives without commercial assays?
Basic Screening :
Perform in vitro antimicrobial assays (e.g., broth microdilution) against model organisms (E. coli, S. aureus). Cytotoxicity is assessed via MTT assays on mammalian cell lines .
Advanced SAR Studies :
Dock derivatives into target proteins (e.g., CYP450 enzymes) using AutoDock Vina. MD simulations (NAMD/GROMACS) refine binding poses, validated by mutagenesis .
What are the best practices for reconciling conflicting NMR assignments in substituted phenolic compounds?
Basic Validation :
Use 2D NMR (HSQC, HMBC) to correlate protons and carbons. DEPT-135 distinguishes CH/CH groups .
Advanced Resolution :
Dynamic NMR (DNMR) at variable temperatures resolves conformational exchange. Paramagnetic shift reagents (e.g., Eu(fod)) simplify overlapping signals .
How can solvent effects on reactivity be systematically studied for this compound?
Basic Screening :
Test solvents of varying polarity (e.g., hexane, DMSO) in model reactions. Kamlet-Taft parameters quantify solvent hydrogen-bonding capacity .
Advanced Modeling :
Conductor-like Screening Model (COSMO) in DFT predicts solvation energies. Microkinetic models link solvent dielectric constants to reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
